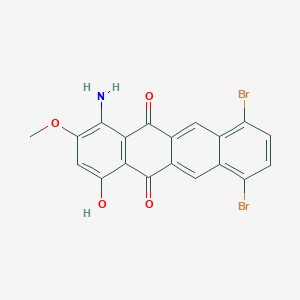
Bis(2-methylpropyl) (trifluoromethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) (trifluoromethyl)propanedioate: is an organic compound with the molecular formula C12H19F3O4 It is a derivative of propanedioic acid, featuring two 2-methylpropyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) (trifluoromethyl)propanedioate typically involves esterification reactions. One common method is the reaction of propanedioic acid with 2-methylpropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylpropyl) (trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Chemistry: Bis(2-methylpropyl) (trifluoromethyl)propanedioate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making it a valuable moiety in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) (trifluoromethyl)propanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the trifluoromethyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis(2-methylpropyl) propanedioate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Bis(2-methylpropyl) (difluoromethyl)propanedioate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Bis(2-methylpropyl) (chloromethyl)propanedioate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in bis(2-methylpropyl) (trifluoromethyl)propanedioate imparts unique properties such as increased chemical stability, enhanced lipophilicity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62935-32-4 |
|---|---|
Molecular Formula |
C12H19F3O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C12H19F3O4/c1-7(2)5-18-10(16)9(12(13,14)15)11(17)19-6-8(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
AQWNGHVEYQFBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(=O)OCC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)


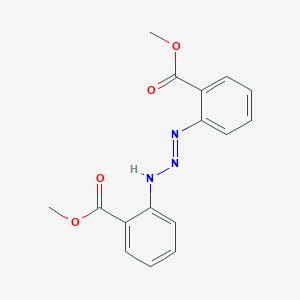
![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
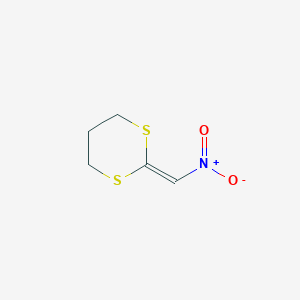
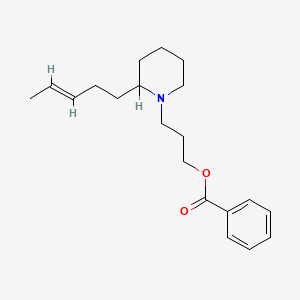
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
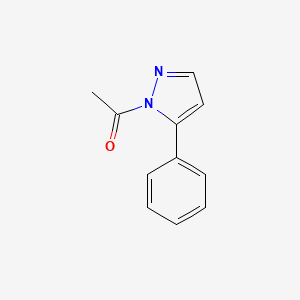
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)

